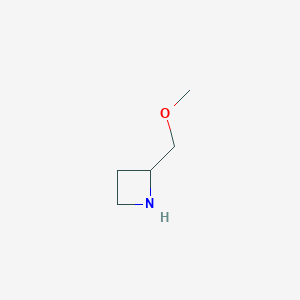

2-(Methoxymethyl)azetidine

描述

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Azetidine scaffolds are pivotal four-membered heterocycles that have garnered substantial attention in both organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Their unique structural and reactive properties make them valuable building blocks for more complex molecules. researchgate.net The presence of an azetidine ring can enhance metabolic stability and improve binding interactions with biological targets in drug molecules. longdom.org

Azetidines, also known as azacyclobutanes, are four-membered saturated cyclic amines. researchgate.netmedwinpublishers.com This structural feature defines their fundamental chemical nature. As cyclic amines, they exhibit basicity and nucleophilicity, with the pKa of the parent azetidine (11.29) being very close to that of the less-strained pyrrolidine (B122466) (11.31). clockss.org This indicates that in many chemical reactions, azetidine can behave like a typical secondary amine. clockss.org

A defining characteristic of the azetidine ring is its significant inherent ring strain, estimated to be around 25.2-25.4 kcal/mol. rsc.orgresearchgate.netclockss.org This strain is a consequence of the compressed bond angles within the four-membered ring. clockss.org The high ring strain energy makes the formation of the azetidine ring a synthetic challenge. medwinpublishers.comclockss.orgub.bw However, this strain also dictates the ring's reactivity, making it susceptible to ring-opening reactions under appropriate conditions, which can be a synthetically useful feature. rsc.orgclockss.orgub.bw Despite the strain, azetidines are notably more stable than their three-membered counterparts, aziridines, which allows for easier handling. rsc.orgresearchgate.netrsc.org The synthesis of azetidines is considered one of the more challenging endeavors among common azaheterocycles. clockss.org

The properties of azetidines are often understood by comparing them to their lower and higher homologs, aziridines (three-membered rings) and pyrrolidines (five-membered rings).

| Feature | Aziridine (B145994) | Azetidine | Pyrrolidine |

| Ring Size | 3-membered | 4-membered | 5-membered |

| Ring Strain (kcal/mol) | ~26.7 - 27.7 rsc.orgresearchgate.net | ~25.2 - 25.4 rsc.orgresearchgate.net | ~5.4 - 5.8 rsc.orgresearchgate.net |

| Reactivity | Highly reactive, unstable rsc.org | Moderately reactive, stable for handling rsc.orgresearchgate.net | Generally unreactive, stable rsc.org |

| pKa | ~7.98 clockss.org | ~11.29 clockss.org | ~11.31 clockss.org |

| Synthetic Challenge | High | High medwinpublishers.comclockss.orgub.bw | Low |

The ring strain of azetidines is intermediate between the highly strained and reactive aziridines and the much more stable and less reactive pyrrolidines. rsc.org This intermediate nature provides a unique reactivity profile that can be harnessed in organic synthesis. rsc.org Depending on the substituents and reaction conditions, azetidines can exhibit chemical properties that resemble either aziridines or pyrrolidines. clockss.orgub.bw

Historical Context of Azetidine Chemistry and its Evolution

The field of azetidine chemistry dates back to the late 19th century, with the first synthesis of the parent compound reported in 1888. rsc.org For many years, azetidines were considered somewhat esoteric analogs of the more studied aziridines. rsc.org A significant milestone was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis in 1955. medwinpublishers.com The discovery of the biological activity of β-lactam antibiotics, which contain a related 2-azetidinone structure, spurred further interest in four-membered nitrogen heterocycles. jmchemsci.comjmchemsci.com Over the past few decades, significant progress has been made in the synthesis of diversely functionalized azetidines, driven by their potential applications in medicinal chemistry and as building blocks in organic synthesis. researchgate.netub.bw Modern synthetic methods, including cycloaddition reactions and C-H activation, have greatly expanded the accessibility and variety of azetidine derivatives. rsc.orgnsf.gov

Overview of Research Trends and Future Directions for Azetidine Derivatives

Current research on azetidine derivatives is vibrant and multifaceted, with several key trends shaping the future of the field.

Novel Synthetic Methodologies: A primary focus remains on the development of new, efficient, and stereoselective methods for synthesizing substituted azetidines. researchgate.netmedwinpublishers.com This includes the use of photochemical reactions like the aza Paternò–Büchi reaction, transition-metal catalysis, and strain-release homologation of highly strained precursors. rsc.orgrsc.org

Medicinal Chemistry Applications: Azetidines are increasingly recognized as "privileged motifs" in drug discovery. rsc.org They are incorporated into drug candidates to modulate physicochemical properties, improve metabolic stability, and enhance target binding. longdom.org Future work will likely see the development of more complex azetidine-containing pharmaceuticals. medwinpublishers.com

Catalysis and Materials Science: Chiral azetidines are being explored as ligands in asymmetric catalysis. ub.bw Furthermore, the inherent strain of the azetidine ring makes these compounds promising scaffolds for energetic materials. researchgate.net

Ring-Expansion and Functionalization: The reactivity of the strained ring is being exploited in ring-expansion reactions to synthesize larger heterocyclic systems, such as pyrrolidines and oxazinanes. ub.bwnsf.gov The development of methods for late-stage functionalization of complex molecules containing an azetidine core is also a significant area of interest. nsf.gov

The continued exploration of azetidines, including specific derivatives like 2-(Methoxymethyl)azetidine, is expected to yield novel compounds with diverse applications across chemistry, biology, and materials science. researchgate.netrsc.org

Structure

3D Structure

属性

IUPAC Name |

2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxymethyl Azetidine and Its Derivatives

Classical Approaches to Azetidine (B1206935) Ring Formation

Classical strategies for constructing the azetidine core are foundational in synthetic organic chemistry. These methods typically rely on well-established reaction mechanisms to form the strained four-membered heterocycle.

Cyclization Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. These intramolecular processes are among the most common and reliable methods for preparing this class of compounds.

Intramolecular SN2 (bimolecular nucleophilic substitution) reactions are frequently employed to form the azetidine ring. nih.govfrontiersin.org This process involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, displacing a leaving group to create the cyclic structure. nih.govfrontiersin.orgyoutube.com For the reaction to be successful, the substrate must be able to adopt a conformation that allows the nitrogen atom to approach the electrophilic carbon from the backside, leading to the inversion of stereochemistry at the carbon center if it is chiral.

The efficiency of these ring-closure reactions is influenced by several factors, including the nature of the leaving group, the length of the carbon chain separating the nucleophile and the electrophile, and the reaction conditions. While highly effective for forming five- and six-membered rings, the formation of four-membered rings like azetidine can be energetically demanding due to increased ring strain. nih.gov This can sometimes lead to competing side reactions, such as intermolecular polymerization or elimination. nih.gov

A typical substrate for this reaction is a γ-amino compound bearing a good leaving group at the terminal carbon. The general mechanism involves the deprotonation of the amino group to enhance its nucleophilicity, followed by the intramolecular attack on the carbon atom bearing the leaving group.

| Reactant Type | Leaving Group (X) | Product | Key Features |

| γ-Amino compound | Halogen, Sulfonate | Azetidine | Common, reliable method |

| β-Chloro amine | Chlorine | Azetidine | Can face competition from elimination reactions nih.gov |

A prominent application of the intramolecular SN2 reaction is the cyclization of γ-amino halides and γ-amino sulfonates. nih.govfrontiersin.org In these precursors, the nitrogen atom acts as the nucleophile, and the halogen (e.g., chlorine, bromine, iodine) or a sulfonate ester (e.g., tosylate, mesylate, triflate) serves as the leaving group. nih.govfrontiersin.orgclockss.org Sulfonates are particularly effective leaving groups, often leading to higher yields and milder reaction conditions compared to halides.

The synthesis often starts from commercially available materials like 3-amino-1-propanol. researchgate.net The amino group is typically protected, for instance with a trityl or dimethoxytrityl group, before converting the hydroxyl group into a good leaving group such as a tosylate or a halide. researchgate.net Subsequent treatment with a base facilitates the ring closure to form the N-protected azetidine, which can then be deprotected. researchgate.net A classic example involves the reaction of primary amines with 2,4-dibromobutyrates to yield azetidine-2-carboxylic esters. clockss.org

| Precursor | Leaving Group | Conditions | Product | Reference |

| N-Trityl-3-halopropylamine | Halogen | Base | N-Tritylazetidine | researchgate.net |

| N-Trityl-3-tosyloxypropylamine | Tosylate | Base | N-Tritylazetidine | researchgate.net |

| 2,4-Dibromobutyrate | Bromine | Primary Amine | Azetidine-2-carboxylic ester | clockss.org |

| β-Chloro amine | Chlorine | KOH, THF/H₂O, 170 °C (microwave) | 2-Alkyl azetidine | nih.gov |

A more recent and highly efficient method for azetidine synthesis is the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgbohrium.comnih.gov This reaction provides a novel route to azetidines, proceeding in high yields and demonstrating tolerance for a wide variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org

The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of the cis-epoxide, leading to the formation of the azetidine ring. nih.govfrontiersin.org This is in contrast to the corresponding trans-3,4-epoxy amines, which under similar catalysis yield 3-hydroxypyrrolidines. nih.govfrontiersin.org The reaction's regioselectivity is believed to be influenced by the coordination of the lanthanum(III) ion with the substrate and/or the product. nih.govfrontiersin.org This catalytic method represents a significant advancement, offering a direct and high-yielding pathway to functionalized azetidines that might be difficult to access through other means. nih.gov

Reaction Conditions Optimization: Preliminary experiments identified 1,2-dichloroethane (DCE) as a superior solvent to dichloromethane or benzene when refluxed, affording the azetidine product in high yield with excellent regioselectivity. nih.gov

| Substrate Feature | Catalyst | Solvent | Yield | Key Advantage |

| cis-3,4-Epoxy amine | La(OTf)₃ | DCE | High | High functional group tolerance nih.govfrontiersin.org |

| Benzyl (B1604629), n-butyl, or tert-butyl amine moiety | La(OTf)₃ | DCE | High | Tolerates diverse amine substituents frontiersin.org |

| Acid-prone groups (Boc, PMB, TBS) | La(OTf)₃ | DCE | High | Compatible with common protecting groups frontiersin.org |

| Nitrile or sulfide functionalities | La(OTf)₃ | DCE | High | Unaffected by nitrile or sulfide groups frontiersin.org |

The cyclization of zwitterionic ammonium sulphates provides another route to the azetidine ring. This method involves the reaction of primary amines with a cyclic sulfate, such as the one derived from 1,3-propanediol. clockss.org The initial reaction opens the cyclic sulfate to form a zwitterionic 3-(ammonio)propyl sulfate intermediate. clockss.org

This intermediate, upon heating, undergoes an intramolecular nucleophilic substitution where the sulfate group is displaced by the amine to form the azetidine ring. The use of microwave irradiation has been shown to significantly accelerate this cyclization step, leading to good yields of N-substituted azetidines in a short reaction time. clockss.org

Cycloaddition Reactions

Cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, represent a powerful and convergent strategy for synthesizing four-membered rings. nih.gov These methods are particularly valuable for creating substituted azetidines with a high degree of stereocontrol.

One of the most prominent examples is the [2+2] cycloaddition. This reaction can occur between an imine and an alkene (the aza Paternò–Büchi reaction) or between a ketene and an imine (the Staudinger synthesis) to form an azetidine or an azetidin-2-one (β-lactam), respectively. nih.govmdpi.comresearchgate.net β-Lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines.

The aza Paternò–Büchi reaction typically requires photochemical activation to excite the imine, which then reacts with an alkene. nih.gov Recent advancements have utilized visible-light photocatalysis to make this reaction milder and more broadly applicable. rsc.orgchemrxiv.org The Staudinger synthesis involves the reaction of an imine with a ketene, which is often generated in situ from an acyl chloride and a tertiary amine. mdpi.com The reaction is thought to proceed through a zwitterionic intermediate that undergoes conrotatory electrocyclization to form the β-lactam ring. mdpi.comresearchgate.net Other cycloaddition strategies, such as [3+1] and [4+2] cycloadditions, have also been developed to access the azetidine framework. nih.gov

| Cycloaddition Type | Reactants | Product | Key Features |

| Aza Paternò–Büchi [2+2] | Imine + Alkene | Azetidine | Often requires photochemical conditions nih.gov |

| Staudinger Synthesis [2+2] | Imine + Ketene | Azetidin-2-one (β-Lactam) | Forms β-lactam precursor to azetidines mdpi.comresearchgate.net |

| [3+1] Cycloaddition | e.g., Diazo-aziridine | 2-Azetine | Involves ring expansion nih.gov |

| [4+2] Cycloaddition | 2-Azetine + Diene | Fused Azetidine | Builds complex polycyclic systems nih.gov |

Advanced and Stereoselective Synthetic Strategies for 2-(Methoxymethyl)azetidine Frameworks

A modern and powerful strategy for the synthesis of azetidines involves the intramolecular amination of C(sp³)–H bonds, a transformation that has been significantly advanced by the work of Matthew J. Gaunt. rsc.orgcam.ac.uk This methodology utilizes a palladium(II) catalyst to effect the cyclization of acyclic amine precursors, forming the strained four-membered ring with high efficiency and selectivity. acs.orgorganic-chemistry.orgnih.gov

The reaction typically employs a picolinamide (B142947) (PA) directing group on the amine substrate and proceeds via a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org A key aspect of this method is the use of a benziodoxole tosylate oxidant in combination with silver acetate (B1210297) (AgOAc), which is crucial for promoting a selective C–N bond-forming reductive elimination from the alkyl-Pd(IV) intermediate. rsc.orgcam.ac.uk This process demonstrates excellent functional group tolerance and allows for the diastereoselective synthesis of highly substituted and enantiopure azetidines from chiral starting materials. cam.ac.uk The versatility of this C–H activation approach makes it a promising route for the synthesis of complex azetidine derivatives, including those with a methoxymethyl substituent at the 2-position.

Table 2: Key Reagents in Gaunt's Palladium-Catalyzed C(sp³)–H Amination

| Reagent | Function |

| Palladium(II) Acetate | Catalyst |

| Picolinamide (PA) | Directing Group |

| Benziodoxole Tosylate | Oxidant |

| Silver Acetate (AgOAc) | Additive for selective reductive elimination |

A novel approach to the synthesis of spirocyclic NH-azetidines has been developed that utilizes a titanium(IV)-mediated coupling reaction. rsc.org This method, reported by Kürti and coworkers, involves the reaction of oxime ethers with either alkyl Grignard reagents or terminal olefins in the presence of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄. rsc.orgresearchgate.netnih.gov

The reaction is proposed to proceed through a Kulinkovich-type mechanism, wherein a titanacyclopropane intermediate is formed in situ. researchgate.netnih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the spirocyclic azetidine ring. researchgate.netnih.gov This transformation is notable for its ability to generate structurally diverse and previously unreported spirocyclic NH-azetidines in a single step and with moderate yields. researchgate.netnih.gov The ability to use both Grignard reagents and terminal olefins as coupling partners adds to the versatility of this method for creating densely functionalized azetidine cores.

The synthesis of azetidin-2-ones, also known as β-lactams, provides an indirect yet valuable route to azetidines. A notable method for the construction of the β-lactam core is the rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines, developed by Chulbom Lee and coworkers. nih.govorganic-chemistry.org

In this reaction, a Rh(I) catalyst, in the presence of an oxidant such as 4-picoline N-oxide, facilitates the conversion of a terminal alkyne into a rhodium-ketene species. nih.govorganic-chemistry.org This intermediate then undergoes a [2+2] cycloaddition with an imine to afford the corresponding β-lactam with high trans diastereoselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds through a metalloketene intermediate rather than a free ketene. nih.govorganic-chemistry.org

The resulting azetidin-2-ones can subsequently be reduced to the corresponding azetidines. The reduction of the lactam carbonyl group is a well-established transformation in organic synthesis and provides a reliable means to access the saturated azetidine ring system from the β-lactam precursor. This two-step sequence, involving Lee's cycloaddition followed by reduction, offers a versatile and stereocontrolled pathway to functionalized azetidines.

Ring Contraction Methodologies

Ring contraction strategies provide an alternative pathway to the azetidine core by starting with more readily available five-membered ring systems.

A notable method for synthesizing α-carbonylated azetidines involves the ring contraction of N-protected 2-pyrrolidinones. This transformation can be seen as an analogue of the Favorskii rearrangement. The process typically starts with the α-bromination of an N-sulfonyl-2-pyrrolidinone, which is an easily accessible starting material. nih.gov

This α-bromo N-sulfonylpyrrolidinone is then subjected to a one-pot nucleophilic addition and ring contraction. nih.gov In the presence of a base, such as potassium carbonate, and a nucleophile like an alcohol or phenol, the reaction is initiated. nih.gov The base facilitates the formation of an intermediate which undergoes a rearrangement, leading to the contraction of the five-membered pyrrolidinone ring into a four-membered azetidine ring. This process efficiently incorporates the nucleophile into the final product, yielding α-carbonylated N-sulfonylazetidines. nih.gov This method is valued for its operational simplicity and the use of inexpensive starting materials. nih.gov

Palladium-catalyzed reactions involving the formation of π-allyl palladium intermediates offer a powerful method for various molecular rearrangements, including ring contractions to form azetidines. This process, often referred to as the Tsuji-Trost reaction, involves the palladium-catalyzed allylation of nucleophiles. organic-chemistry.orgwikipedia.org

The mechanism begins with the coordination of a Pd(0) catalyst to an alkene in a substrate that also contains a leaving group in an allylic position. wikipedia.org This is followed by oxidative addition, where the Pd(0) inserts into the carbon-leaving group bond, forming a π-allyl Pd(II) complex. wikipedia.org In the context of ring contraction, a suitably designed substrate, for example, a five-membered ring containing an endocyclic nitrogen and an allylic leaving group, can undergo this transformation. Once the π-allyl complex is formed, the internal nitrogen atom can act as a nucleophile, attacking the π-allyl moiety in an intramolecular fashion. This nucleophilic attack results in the closure of the four-membered azetidine ring, effectively contracting the original larger ring. The stereochemical outcome of the reaction can often be controlled by the choice of ligands on the palladium catalyst.

Functional Group Transformations on Azetidine Ring

Once the azetidine ring is formed, its functionality can be further elaborated.

The conversion of azetidin-2-ones (β-lactams) to the corresponding fully saturated azetidines is a fundamental transformation. This requires the complete reduction of the amide carbonyl group to a methylene (B1212753) (CH₂) group. Due to the stability of the amide bond, this reduction necessitates the use of powerful reducing agents.

Hydroalanes, such as lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃), are effective reagents for this purpose. acs.org These reagents operate by delivering a hydride ion to the carbonyl carbon, eventually leading to the cleavage of the carbon-oxygen double bond and its replacement with two carbon-hydrogen bonds. This method provides an effective route from readily available β-lactam precursors to the corresponding azetidine derivatives. acs.org

| Starting Material | Reagent | Product | Transformation |

| Azetidin-2-one (β-Lactam) | Lithium aluminum hydride (LiAlH₄) or other hydroalanes | Azetidine | C=O → CH₂ |

For the synthesis of specifically substituted azetidines, such as derivatives of this compound, the direct and controlled alkylation of the azetidine ring is a key strategy. A highly regio- and stereoselective method has been developed for the alkylation at the C-4 position of the azetidine ring. researchgate.netresearchgate.netcedia.edu.ec

The process starts with 1-benzhydryl-2-(methoxymethyl)azetidin-3-one. To direct the alkylation away from the more sterically hindered C-2 position and to activate the C-4 position, the ketone at C-3 is first converted into an imine. researchgate.netresearchgate.net This 1-benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), under kinetic control conditions (typically at low temperatures, e.g., -78 °C). researchgate.netcedia.edu.ec

The base selectively deprotonates the less substituted C-4 position, forming a planar aza-enolate intermediate. The subsequent addition of an alkylating agent (e.g., an alkyl halide) results in the alkyl group being introduced at the C-4 position. The stereochemistry of this addition is controlled by the existing substituents on the ring; the bulky 1-benzhydryl group at the nitrogen and the 2-(methoxymethyl) group direct the incoming alkyl group to the opposite face, resulting in a cis relationship between the substituents at C-2 and C-4. researchgate.netresearchgate.net Finally, hydrolysis of the imino group regenerates the ketone at the C-3 position, yielding the desired 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-one with high stereoselectivity. researchgate.netcedia.edu.ec

| Step | Reaction | Reagents/Conditions | Outcome |

| 1 | Imination | 1-benzhydryl-2-(methoxymethyl)azetidin-3-one + primary amine | Formation of 3-(N-alkyl)imino derivative. |

| 2 | Deprotonation | LDA, low temperature (kinetic control) | Regioselective formation of aza-enolate at C-4. |

| 3 | Alkylation | Alkyl halide (e.g., R-X) | Stereoselective addition of alkyl group at C-4, cis to the C-2 substituent. researchgate.netresearchgate.net |

| 4 | Hydrolysis | Acidic workup | Regeneration of the C-3 ketone. |

Conversion of Aminoepoxides to Azetidin-3-ols

The intramolecular cyclization of amino epoxides presents a valuable route to azetidin-3-ols, which are key intermediates that can be further functionalized. This transformation typically involves the nucleophilic attack of the amino group on the epoxide ring. The regioselectivity of the ring-opening is crucial and is influenced by the substitution pattern of the epoxide and the reaction conditions. The resulting azetidin-3-ols can then be subjected to further synthetic manipulations to introduce a methoxymethyl group at the 2-position.

Other Novel Approaches

Recent advancements in synthetic chemistry have led to the development of several innovative methods for the synthesis of azetidines. These approaches often offer advantages in terms of efficiency, stereoselectivity, and substrate scope.

Electroreductive chemistry provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The intramolecular cross-coupling of imines with alkoxycarbonyl compounds, facilitated by an electric current, can lead to the formation of the azetidine ring. rsc.org This method avoids the use of harsh reducing agents and can offer high levels of stereocontrol. Mechanistic studies suggest that the reaction may proceed through the nucleophilic attack of electrogenerated dianions from imines with aldehydes. rsc.org

The reaction of acyclic allylic phosphates with organocopper reagents is a versatile method for the stereoselective synthesis of various organic molecules, including azetidines. nih.gov This approach involves the displacement of the phosphate leaving group by the organocopper reagent. The stereoselectivity of the reaction is influenced by the structure of the allylic phosphate and the nature of the organocopper reagent. nih.gov

Azetidine iminosugars, which are structural analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom, have garnered significant interest due to their potential as glycosidase inhibitors. nih.govresearchgate.net An efficient strategy for their synthesis involves the intramolecular nucleophilic displacement of a sulfonate ester by an in-situ generated amino group within a carbohydrate-derived precursor. nih.gov This key cyclization step forms the azetidine ring. For example, starting from D-glucose, a 3-amino-3-deoxy derivative can be prepared and converted to a C-5 mesylate. Intramolecular cyclization then furnishes the azetidine ring. nih.gov Subsequent deprotection and functional group manipulations can yield a variety of polyhydroxylated azetidine iminosugars. nih.govrsc.org

Table 1: Synthesis of Azetidine Iminosugars

| Starting Material | Key Intermediate | Cyclization Condition | Product |

|---|

The reductive cyclization of aza-Michael adducts offers a diastereoselective route to 1,2,4-trisubstituted azetidines. researchgate.net This one-pot procedure typically involves the reaction of chalcones with diethyl N-arylphosphoramidates to form the aza-Michael adduct, which is then treated with a reducing agent like sodium borohydride, followed by a base such as sodium hydride to effect cyclization. researchgate.net This method has been shown to produce the desired azetidines in excellent yields. researchgate.net Aza-Michael addition is a robust method for creating C-N bonds and has been applied to a wide range of nitrogen-containing heterocycles. mdpi.com

Chiral perhydro-1,3-benzoxazines serve as valuable templates for asymmetric synthesis. The diastereoselective cyclization of chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines can be employed to construct complex heterocyclic systems. An iridium-catalyzed asymmetric [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)phenols can produce chiral 1,3-benzoxazines in excellent enantioselectivities. organic-chemistry.org These chiral scaffolds can then undergo further transformations, including intramolecular cyclizations, to yield various nitrogen-containing heterocycles. For instance, the reaction of N-acyl-N'-substituted hydrazines with chiral 3-allyl-2-formylperhydro-1,3-benzoxazines leads to the formation of azomethine imines, which can undergo a completely regio- and stereoselective intramolecular [3+2] dipolar cycloaddition to afford perhydropyrrolo[3,4-c]pyrazole derivatives as single diastereoisomers. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azetidin-3-ols |

| Diethyl N-arylphosphoramidates |

| Sodium borohydride |

| Sodium hydride |

| Perhydro-1,3-benzoxazines |

| N-acyl-N'-methyl- or N-acyl-N'-phenylhydrazines |

| 3-allyl-2-formylperhydro-1,3-benzoxazines |

| Azomethine imines |

| Perhydropyrrolo[3,4-c]pyrazole derivatives |

| 3-amino-N-benzyloxycarbonyl-3-deoxy-6-O-tert-butyldimethylsillyl-1,2-O-isopropylidene-α-D-glucofuranose |

Enantioselective Synthesis of 2-(Methoxymethyl)azetidineacs.org

The enantioselective synthesis of this compound is a critical process for accessing stereochemically pure forms of this compound, which are often required for its applications in medicinal chemistry and as a chiral building block. Direct enantioselective synthesis of this compound is not widely reported; however, a common and effective strategy involves the synthesis of a chiral precursor, L-azetidine-2-carboxylic acid, followed by functional group manipulation. This approach allows for the establishment of the desired stereocenter at the C2 position of the azetidine ring early in the synthetic sequence.

A well-established method for the practical asymmetric preparation of azetidine-2-carboxylic acid utilizes a chiral auxiliary, namely optically active α-methylbenzylamine. This method provides a reliable route to both enantiomers of the azetidine-2-carboxylic acid in good yield and high enantiomeric excess. The synthesis begins with the reaction of commercially available starting materials and proceeds through the key step of diastereoselective cyclization.

Preparation of the Chiral Precursor: The synthesis starts with the protection of a suitable nitrogen source, which is then reacted with a chiral auxiliary, (R)- or (S)-α-methylbenzylamine, to introduce the element of chirality. This is followed by a sequence of reactions to construct the four-membered azetidine ring. A key step in this sequence is an intramolecular nucleophilic substitution, which proceeds with high diastereoselectivity, controlled by the chiral auxiliary.

Removal of the Chiral Auxiliary: Once the chiral azetidine ring is formed, the α-methylbenzyl group is removed, typically by hydrogenolysis, to afford the N-unsubstituted azetidine derivative.

Functional Group Transformation: The resulting enantiomerically enriched azetidine-2-carboxylic acid is then subjected to reduction to yield the corresponding 2-(hydroxymethyl)azetidine. This reduction can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes.

Methylation: The final step is the methylation of the hydroxyl group of 2-(hydroxymethyl)azetidine to form the target compound, this compound. This is typically carried out using a methylating agent like methyl iodide (CH₃I) in the presence of a base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (THF).

The following data table summarizes the key aspects of a reported enantioselective synthesis of the precursor, azetidine-2-carboxylic acid, which is a crucial intermediate for obtaining enantiopure this compound.

Table 1: Key Data for the Enantioselective Synthesis of Azetidine-2-carboxylic Acid

| Step | Reactants | Reagents and Conditions | Product | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|

| 1 | N-protected γ-amino-α,β-unsaturated ester | (R)- or (S)-α-methylbenzylamine | N-((R)- or (S)-α-methylbenzyl) aziridine-2-carboxylate | >95% de |

| 2 | N-((R)- or (S)-α-methylbenzyl) aziridine-2-carboxylate | Ring opening and subsequent intramolecular cyclization | Protected N-((R)- or (S)-α-methylbenzyl) azetidine-2-carboxylate | >95% de |

| 3 | Protected N-((R)- or (S)-α-methylbenzyl) azetidine-2-carboxylate | Hydrogenolysis (e.g., H₂, Pd/C) | (R)- or (S)-Azetidine-2-carboxylic acid | >98% ee |

Following the synthesis of the chiral azetidine-2-carboxylic acid, the subsequent reduction and methylation are generally high-yielding reactions that proceed with retention of stereochemistry at the C2 position. This multi-step approach provides a reliable and scalable route to enantiomerically pure this compound.

Reactivity and Reaction Mechanisms of 2 Methoxymethyl Azetidine and Azetidine Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Azetidine, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is the primary driver of its chemical reactivity. nih.govrsc.org This strain arises from bond angle distortion and torsional strain, making the ring system more reactive than its larger, less-strained counterparts like pyrrolidine (B122466) and piperidine. nih.gov The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. nih.govresearchgate.net This value is comparable to that of other highly strained four-membered rings such as cyclobutane (B1203170) (26.4 kcal/mol) and is only slightly less than that of the three-membered aziridine (B145994) ring (26.7 kcal/mol). nih.gov

This considerable ring strain makes azetidines susceptible to reactions that lead to the cleavage of the σ-N–C bond, thereby relieving the strain. researchgate.net However, the azetidine ring is also significantly more stable and easier to handle than the aziridine ring, providing a unique combination of stability and tunable reactivity that is highly attractive in organic synthesis. rsc.orgresearchgate.net This balance allows the azetidine ring to act as a stable scaffold that can be selectively activated to undergo ring-opening reactions under specific conditions. rsc.org

Table 1: Comparison of Ring Strain Energies

| Compound | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Piperidine | 6 | 0 |

| Pyrrolidine | 5 | 5.8 |

| Azetidine | 4 | 25.2 |

| Cyclobutane | 4 | 26.4 |

| Aziridine | 3 | 26.7 |

| Cyclopropane | 3 | 27.6 |

Data sourced from references nih.gov.

Types of Chemical Reactions

The inherent strain in the azetidine ring makes it amenable to a variety of chemical transformations. The most prominent of these are ring-opening reactions, where the four-membered ring is cleaved to produce linear amine derivatives. rsc.org These reactions are often facilitated by the activation of the ring, typically through the formation of an azetidinium ion, which renders the ring's carbon atoms more susceptible to nucleophilic attack. nih.gov

Ring-opening reactions are a cornerstone of azetidine chemistry, providing a powerful method for the synthesis of functionalized γ-amino compounds. organic-chemistry.org These transformations leverage the release of ring strain as a thermodynamic driving force. researchgate.net The reaction typically involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. nih.gov The stability of the azetidine ring requires activation, often through protonation or alkylation of the nitrogen atom to form a more reactive azetidinium salt, before the ring can be opened by a nucleophile. uncfsu.edu

One of the significant advances in azetidine chemistry is the development of methods for facile ring-opening with carbon nucleophiles. researchgate.net These reactions are crucial for forming new carbon-carbon bonds and synthesizing complex molecular structures. The process typically involves the activation of the azetidine, followed by the introduction of a carbon-based nucleophile such as an organometallic reagent or an enolate. The regioselectivity of this attack is governed by the principles discussed in the following section.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a critical aspect, determining the structure of the resulting product. uncfsu.edu The outcome of the reaction is controlled by a combination of electronic and steric effects, which are influenced by the substituents on the azetidine ring and the nature of the nucleophile. uncfsu.edu

For the reaction to proceed, the azetidine is often converted into a more reactive azetidinium ion. The subsequent nucleophilic attack can occur at either the C2 or C4 position.

Electronic Effects : Unsaturated substituents such as aryl, vinyl, cyano, or carboxylate groups at the C2 position can stabilize the transition state of C-N bond cleavage through conjugation. uncfsu.edu This electronic stabilization favors nucleophilic attack at the C2 position. For example, the ring opening of 2-phenyl-substituted azetidinols by phenols occurs with cleavage of the N-C2 bond.

Steric Effects : In the absence of strong electronic influences, such as in 2-alkylazetidines, the reaction is primarily controlled by steric hindrance. uncfsu.edu Bulky or strong nucleophiles will preferentially attack the less substituted carbon atom adjacent to the nitrogen (C4). uncfsu.edu Similarly, for azetidinium ions with a substituent at C4, a highly regioselective opening at C2 can occur.

The interplay of these factors allows for controlled and predictable synthesis of specific linear amine isomers. nih.gov Density Functional Theory (DFT) calculations have been used to better understand the parameters that govern this regioselectivity. nih.gov

Table 2: Factors Influencing Regioselectivity of Azetidine Ring-Opening

| Factor | Influence | Preferred Site of Attack |

|---|---|---|

| Electronic | C2 substituent with conjugative effects (e.g., aryl, vinyl, acyl) | C2 (adjacent to substituent) |

| Steric | Bulky C2 substituent (e.g., alkyl) and/or bulky nucleophile | C4 (less substituted position) |

Data sourced from references uncfsu.edu.

Specific methodologies have been developed for the ring-opening of functionalized azetidines. One such method involves the use of titanium tetrahalides to promote the ring-opening of 2-mono-substituted azetidin-3-ones. This reaction provides a synthetic route to α-amino ketones and their derivatives. The titanium tetrahalide, acting as a Lewis acid, coordinates to the carbonyl oxygen of the azetidin-3-one (B1332698). This activation facilitates the cleavage of the C2-C3 bond, followed by reaction with a nucleophile or rearrangement to yield the final product. This specific application highlights how Lewis acids can be employed to activate the azetidine system towards selective bond cleavage and functionalization.

Detailed research findings specifically addressing the ring-opening of cyclic sulphates derived from 2-(methoxymethyl)azetidine or other azetidine derivatives were not available in the consulted sources.

Ring-Expansion Reactions

The inherent strain in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, medicinally relevant heterocyclic scaffolds. imperial.ac.ukresearchgate.net A notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. imperial.ac.ukresearchgate.net This transformation proceeds rapidly at room temperature with N-Boc or N-Cbz protected azetidines, demonstrating broad substrate scope and achieving excellent yields of up to 96%. imperial.ac.ukresearchgate.net

The mechanism involves the protonation of the carbamate, followed by intramolecular attack of the carbonyl oxygen onto the C2 position of the azetidine ring. This process is facilitated by the departure of the nitrogen atom as part of a transient intermediate, leading to the formation of the more stable six-membered oxazinanone ring. This strategy highlights the utility of azetidines as precursors to complex heterocyclic systems that are prevalent in anti-HIV, anti-diabetic, and anti-cancer compounds. imperial.ac.uk Other methodologies include the expansion of 2-haloalkyl azetidines to form substituted pyrrolidines. epfl.ch Additionally, biocatalytic strategies have been developed for the one-carbon ring expansion of aziridines to yield azetidines through an enantioselective nih.govnih.gov-Stevens rearrangement, showcasing a novel enzymatic approach to synthesizing these strained rings. chemrxiv.org

Functionalization Reactions of the Azetidine Core

The azetidine scaffold can be elaborated through various functionalization reactions, enabling the synthesis of a diverse range of derivatives. These transformations can target the C-H bonds of the ring, the nitrogen atom, or the carbon centers, allowing for precise modification of the core structure.

Direct functionalization of C(sp³)–H bonds represents a highly efficient strategy for molecular construction. In the context of azetidine synthesis, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been employed to construct the azetidine ring itself. rsc.org This method involves the use of a picolinamide (B142947) (PA) protected amine substrate. The key step is a reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. rsc.org This process facilitates the formation of a new C-N bond, leading to the cyclization of the substrate into a functionalized azetidine. The reaction demonstrates predictable selectivity and operates under relatively mild conditions. rsc.org While this example illustrates C-H functionalization in the synthesis of the ring, related strategies can be envisioned for the direct functionalization of a pre-existing azetidine core.

Alkylation of the azetidine core can be achieved with high regio- and stereoselectivity, particularly at the C4 position. A key example involves the alkylation of an imine derivative of 1-benzhydryl-2-(methoxymethyl)azetidin-3-one. researchgate.netresearchgate.net In this process, the azetidin-3-one is first converted to its N-alkyl-imine. Subsequent treatment with a strong base like lithium diisopropylamide (LDA) under kinetic control conditions generates an aza-enolate, which is then trapped with an alkyl halide. researchgate.net This sequence preferentially yields the C4-alkylated product with the substituents at C2 and C4 adopting a cis stereochemical relationship. researchgate.net Final hydrolysis of the imine group furnishes the corresponding 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-one. researchgate.net

Another powerful method involves the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles. nih.govrsc.org Treatment of a diastereomerically pure N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complex with LDA followed by an electrophile, such as benzyl (B1604629) bromide, results in highly selective alkylation at the C2 position. nih.govrsc.org This protocol allows for the synthesis of various optically active α-substituted azetidine-2-carboxylic acid precursors. nih.gov

| Azetidine Substrate | Reaction Type | Key Reagents | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine | C4-Alkylation | 1) LDA 2) Alkyl Halide 3) H₃O⁺ | cis-2,4-Disubstituted azetidin-3-one | High Regio- and Stereoselectivity | researchgate.netresearchgate.net |

| N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complex | α-Alkylation (C2) | 1) LDA 2) Benzyl Bromide | α-Alkylated azetidine-2-carbonitrile | High Diastereoselectivity | nih.govrsc.org |

Beyond alkylation, both nitrogen and carbon centers of the azetidine ring are amenable to a wide range of derivatizations. The nitrogen atom is readily functionalized through reactions such as acylation, sulfonylation, or the introduction of protecting groups, which can modulate the ring's reactivity. nih.gov

The carbon centers of the azetidine core can be functionalized using modern cross-coupling techniques. For instance, a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reaction has been developed for the synthesis of azetidines bearing all-carbon quaternary centers at the C3 position. nih.gov This method utilizes the strain-release of a benzoylated 1-azabicyclo[1.1.0]butane (ABB) precursor, which reacts with a broad range of boronic acids. nih.gov The reaction proceeds through a polar-radical relay mechanism and exhibits excellent functional group tolerance. nih.gov

Furthermore, nucleophilic substitution reactions provide a direct route to functionalized azetidines. For example, 3-bromoazetidine-3-carboxylic acid derivatives serve as versatile synthons that can react with various carbon, sulfur, oxygen, and nitrogen nucleophiles to introduce a wide array of functional groups at the C3 position. nih.gov Copper-catalyzed boryl allylation of azetines has also been shown to produce 2,3-disubstituted azetidines with high control over regio- and stereoselectivity. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the synthesis and functionalization of azetidines is crucial for the development of new and improved synthetic methods. nih.gov Photochemical reactions, in particular, offer a powerful means to construct the strained four-membered ring. nih.gov

The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and atom-economical methods for synthesizing azetidines. nih.govnih.govresearchgate.net The reaction is typically initiated by the UV irradiation of the imine component, promoting it to an excited state. nih.gov

The mechanism is believed to proceed primarily through the triplet excited state of the imine to avoid rapid E/Z isomerization, which is a common deactivation pathway for singlet excited states. nih.govnih.gov In many protocols, a photosensitizer is used to facilitate the efficient population of the imine's triplet state via energy transfer. nih.gov

Once in the triplet state, the imine undergoes a stepwise cycloaddition with the alkene. The key steps are:

Biradical Formation: The excited imine adds to the alkene to form a 1,4-biradical intermediate. nih.gov

Intersystem Crossing: The triplet biradical undergoes intersystem crossing (ISC) to the corresponding singlet state. nih.gov

Ring Closure: The singlet biradical rapidly collapses via C-N bond formation to yield the final azetidine ring. nih.gov

This stepwise, diradical pathway accounts for the observed regio- and stereochemical outcomes of the reaction. researchgate.net The development of visible-light-mediated protocols has further expanded the scope and applicability of the aza-Paterno-Büchi reaction, surmounting previous limitations and providing a milder route to functionalized azetidines. nih.gov

Pd(II)-catalyzed C(sp3)–H Amination Mechanism

The synthesis of azetidines can be efficiently achieved through palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds. organic-chemistry.orgacs.org This method transforms a γ-C(sp3)–H bond into a C–N bond, effectively closing the four-membered ring. The reaction typically employs a picolinamide (PA) protected amine substrate and proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgnih.gov

The generally accepted mechanism begins with the coordination of the picolinamide-protected amine to a Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the γ-C–H bond is activated to form a five-membered palladacycle intermediate. This palladacycle is then oxidized from Pd(II) to a Pd(IV) species by an external oxidant, such as PhI(OAc)₂. The final, crucial step is the C(sp3)–N reductive elimination from the Pd(IV) center, which forms the azetidine ring and regenerates the active Pd(II) catalyst, allowing the cycle to continue. organic-chemistry.org This methodology is noted for its use of inexpensive reagents, low catalyst loading, and predictable selectivity. organic-chemistry.orgnih.gov

Table 1: Key Features of Pd(II)-catalyzed C(sp3)–H Amination for Azetidine Synthesis

| Feature | Description |

| Catalyst | Palladium(II) salts, e.g., Pd(OAc)₂ |

| Directing Group | Picolinamide (PA) |

| Key Intermediate | Five-membered palladacycle |

| Catalytic Cycle | Pd(II) / Pd(IV) |

| Final Step | C(sp3)–N Reductive Elimination |

| Bond Formed | γ-C–N |

Kulinkovich-type Pathway

A Kulinkovich-type pathway has been proposed for the titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. This reaction utilizes an alkyl Grignard reagent or a terminal olefin in the presence of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄.

The mechanism is initiated by the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with the Grignard reagent. This titanacyclopropane acts as a 1,2-dianion equivalent. It then inserts into the 1,2-dielectrophilic oxime ether. This insertion leads to the formation of the four-membered N-heterocyclic azetidine ring. This transformation is significant as it provides a single-step method to access structurally diverse and previously unreported NH-azetidines.

Reductive Elimination at Alkyl–Pd(IV)

The selective formation of azetidines through palladium-catalyzed γ-C–H amination is highly dependent on controlling the reductive elimination step from an aminoalkyl-Pd(IV) intermediate. In some cases, competitive C–H acetoxylation can be a significant side reaction. However, the selective pathway towards C–N bond formation to yield azetidines can be favored by the careful choice of reagents.

A reported method utilizes a benziodoxole tosylate oxidant in combination with silver acetate (B1210297) (AgOAc) to achieve this selectivity. The proposed mechanism involves the oxidation of a Pd(II) palladacycle to an aminoalkyl-Pd(IV) species. The crucial step is the dissociative ionization of the tosylate anion from this Pd(IV) complex. This dissociation is facilitated by the silver salt and generates a more reactive cationic Pd(IV) intermediate. This intermediate then undergoes nucleophilic attack by the nitrogen atom, leading to the desired C–N reductive elimination and the formation of the highly substituted azetidine product with high diastereoselectivity. This process highlights how the oxidant system can be crucial in directing the outcome of reductive elimination from a high-valent palladium center.

Intramolecular Aminolysis of Epoxides

Azetidine rings can be constructed through the intramolecular aminolysis of 3,4-epoxy amines. This cyclization reaction can be catalyzed by Lewis acids, with lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) being particularly effective. The reaction proceeds with high regioselectivity, leading to the formation of 3-hydroxyazetidines.

The mechanism involves the coordination of the Lewis acid catalyst to the oxygen atom of the epoxide ring. This coordination activates the epoxide, making it more susceptible to nucleophilic attack. The tethered amine group then acts as an intramolecular nucleophile, attacking one of the epoxide carbons. For cis-3,4-epoxy amines, the attack occurs selectively at the C3 position, following a 4-exo-tet cyclization pathway, which leads to the formation of the azetidine ring. This method is notable for its high yields and tolerance of various functional groups, including those that are typically sensitive to acid. Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate plays a key role in controlling this regioselectivity.

Table 2: Comparison of Reaction Conditions for Intramolecular Aminolysis

| Substrate Type | Catalyst | Cyclization Mode | Product |

| cis-3,4-epoxy amine | La(OTf)₃ | 4-exo-tet | Azetidine |

| trans-3,4-epoxy amine | La(OTf)₃ | 5-endo-tet (anti-Baldwin) | 3-Hydroxypyrrolidine |

π-Allyl Pd Complex Formation in Ring Contraction

The formation of azetidine rings via a palladium-catalyzed ring contraction involving a π-allyl complex is a specialized transformation. While palladium-catalyzed reactions of vinyl-substituted three-membered rings, such as vinyl aziridines, are known to proceed through the formation of zwitterionic π-allyl palladium intermediates, these reactions typically involve subsequent intermolecular attack by a nucleophile, leading to ring-opened products or larger ring systems. scispace.comnih.govbris.ac.uk

For instance, the palladium-catalyzed reaction of vinyl aziridines can generate a π-allyl palladium complex through the oxidative addition of the Pd(0) catalyst across the C-N bond of the strained ring. scispace.comnih.gov This intermediate is an ambiphilic species, containing both an electrophilic π-allyl moiety and a nucleophilic amide anion. nih.gov In the context of polymerization or reaction with external Michael acceptors, the amide anion acts as a nucleophile to propagate a chain or form a larger ring, such as a pyrrolidine. nih.govbris.ac.uk A direct, intramolecular ring contraction of a larger heterocycle to an azetidine specifically proceeding through a π-allyl palladium intermediate is not prominently documented in the reviewed literature. Synthetic routes for azetidine via ring contraction, such as from α-bromo-N-sulfonylpyrrolidinones, have been reported to proceed through non-palladium-catalyzed SN2 mechanisms.

Applications of 2 Methoxymethyl Azetidine As a Chemical Synthon and Building Block

Role in Complex Molecule Synthesis

2-(Methoxymethyl)azetidine is a valuable starting material for the synthesis of a variety of complex molecules, owing to the reactivity of its strained ring and the directing effects of its substituents. The inherent chirality at the C2 position also makes it an attractive building block for stereoselective synthesis.

The synthesis of densely functionalized azetidines is a significant challenge in organic chemistry, and this compound derivatives have emerged as valuable precursors to address this. researchgate.net The strategic placement of the methoxymethyl group at the C2 position allows for stereoselective functionalization at other positions on the azetidine (B1206935) ring.

One notable example is the use of 1-benzhydryl-2-methoxymethylazetidin-3-one as a precursor for the synthesis of 4-alkyl-substituted azetidin-3-ones and azetidin-3-ols. researchgate.net Through a process of imination, stereoselective alkylation under kinetic control, and subsequent hydrolysis, a range of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones can be prepared with a cis relationship between the substituents at the C2 and C4 positions. researchgate.net Further reduction of the carbonyl group in these compounds leads to the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols, with the formation of specific stereoisomers being confirmed by single-crystal X-ray diffraction analysis. researchgate.net

Table 1: Synthesis of Densely-Functionalized Azetidines from a this compound Precursor researchgate.net

| Precursor | Reagents | Product | Stereochemistry |

|---|---|---|---|

| 1-Benzhydryl-2-methoxymethylazetidin-3-one | 1. Imination 2. Alkylation (kinetic control) 3. Hydrolysis | 4-Alkyl-1-benzhydryl-2-methoxymethylazetidin-3-one | cis (C2 and C4 substituents) |

This methodology demonstrates the utility of a this compound derivative as a scaffold for the introduction of multiple functional groups with a high degree of stereocontrol, leading to densely functionalized azetidine structures. The development of such synthetic routes is crucial for accessing novel chemical space for applications in medicinal chemistry and materials science. nih.govmdpi.comnih.gov

Azetidines, in general, are recognized as important building blocks for the synthesis of a wide array of nitrogen-containing compounds, including amino acids, alkaloids, and other biologically active molecules. magtech.com.cnbham.ac.uknih.gov The unique conformational constraints and reactivity of the azetidine ring make it an attractive motif for incorporation into larger, more complex structures.

The application of this compound derivatives as precursors for densely functionalized azetidines directly illustrates their role as building blocks for more elaborate nitrogen-containing compounds. researchgate.net The resulting 4-alkyl-2-(methoxymethyl)azetidin-3-ols are themselves complex nitrogenous molecules with potential for further synthetic transformations. The ability to introduce diverse alkyl groups at the C4 position provides a route to a library of substituted azetidines, each a distinct nitrogen-containing compound. researchgate.net

The versatility of the azetidine scaffold allows for its use in the synthesis of various heterocyclic systems. Through ring-opening or ring-expansion reactions, the strained four-membered ring can be converted into larger, more common heterocycles, with the substituents from the original azetidine, such as the methoxymethyl group, being incorporated into the final structure. This makes this compound a valuable starting point for the synthesis of a diverse range of nitrogenous compounds.

The stereoselective synthesis of molecules with multiple contiguous chiral centers is a central goal in modern organic chemistry. Chiral building blocks that can direct the formation of new stereocenters are highly valuable in this endeavor. The inherent chirality of this compound at the C2 position can be leveraged to control the stereochemical outcome of reactions at adjacent positions on the ring.

The synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols from a this compound precursor provides a clear example of the construction of contiguous chiral centers. researchgate.net The initial chiral center at C2 influences the stereoselective alkylation at C4, resulting in a cis-disubstituted azetidinone. The subsequent reduction of the ketone at C3 introduces a new chiral center, with the stereochemical outcome being influenced by the existing stereocenters at C2 and C4. This process allows for the creation of a molecule with three contiguous chiral centers (C2, C3, and C4) with a defined relative stereochemistry. researchgate.net

While the term "contiguous chiral centers" is not explicitly used in the referenced study, the described stereoselective transformations exemplify this principle. The ability to control the stereochemistry at multiple adjacent centers is a powerful tool for the synthesis of complex, stereochemically rich molecules.

Utility in Materials Science and Polymer Chemistry

Azetidine derivatives have been explored as monomers in polymer chemistry, particularly in the context of ring-opening polymerization. researchgate.net The ring strain of the azetidine nucleus provides the thermodynamic driving force for polymerization, which can proceed via either cationic or anionic mechanisms. utwente.nl The resulting polymers, poly(azetidine)s or poly(trimethylenimine)s, are of interest due to their unique properties and potential applications.

While specific studies on the polymerization of this compound are not extensively documented in the reviewed literature, the general reactivity of azetidines suggests its potential as a monomer. The methoxymethyl substituent at the C2 position would be expected to influence the polymerization process and the properties of the resulting polymer. For instance, in anionic ring-opening polymerization of N-sulfonylated azetidines, the nature of the substituents can affect the polymerization kinetics and the characteristics of the final polymer. rsc.orgnih.gov

The incorporation of functional groups, such as the methoxymethyl group in this compound, into the polymer backbone can impart specific properties to the material. These functional groups could serve as sites for further modification, allowing for the tuning of the polymer's solubility, thermal stability, or ability to coordinate with metal ions. Azetidines have also been considered as crosslinkers in the polymer industry, suggesting another potential application for functionalized derivatives like this compound. researchgate.net

Use as Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations. researchgate.netbirmingham.ac.uk The rigid four-membered ring of the azetidine scaffold can create a well-defined chiral environment around a metal center, leading to effective stereochemical control.

While direct applications of this compound as a ligand were not found in the searched literature, a closely related compound, N-(2,2-diphenyl-2-hydroxyethyl)-(S,S)-2,4-bis(methoxymethyl)azetidine, has been successfully used as a chiral ligand in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net This C2-symmetric bis(methoxymethyl)azetidine derivative, when used as a catalytic chiral ligand, demonstrated the potential of the methoxymethyl-substituted azetidine scaffold to induce stereoselectivity.

The general utility of 2,4-cis-disubstituted azetidines as ligands has also been demonstrated in copper-catalyzed Henry reactions. nih.gov The concave nature of the cis-disubstituted azetidine ring in a chelation complex can create a rigid and well-defined pocket around the metal, influencing the stereochemical outcome of the reaction. Given these precedents, it is highly probable that this compound and its derivatives could serve as effective chiral ligands in a range of asymmetric catalytic reactions.

Advanced Spectroscopic and Computational Studies on 2 Methoxymethyl Azetidine

Spectroscopic Characterization (Excluding Basic Identification Data)

While basic spectroscopic data such as standard 1H and 13C NMR are fundamental for initial identification, a deeper structural elucidation of 2-(Methoxymethyl)azetidine relies on more advanced techniques. These methods are crucial for unambiguously assigning stereochemistry, understanding through-bond and through-space correlations, and analyzing vibrational modes.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is invaluable. Correlation Spectroscopy (COSY) would establish the proton-proton coupling network within the azetidine (B1206935) ring and the methoxymethyl side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, confirming the assignments of the ring and substituent carbons. For more complex structural information, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is key, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the methoxy (B1213986) protons and the methylene (B1212753) carbon of the side chain, as well as between the side-chain methylene protons and the C2 carbon of the azetidine ring. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the stereochemistry and preferred conformation of the molecule by identifying protons that are close in space. ipb.pt

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Beyond this, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways. By inducing fragmentation of the parent ion, the resulting product ions can be analyzed to understand the structural connectivity and stability of different parts of the molecule.

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H (1-bond), and C-H (long-range) correlations for complete structural assignment. | COSY correlations between adjacent CH2 groups in the ring. HMBC correlations from OCH3 protons to the side-chain CH2 carbon and C2 of the ring. |

| NOESY | Through-space proton correlations to determine stereochemistry and conformation. ipb.pt | NOE effects would indicate the spatial proximity of the methoxymethyl group to specific ring protons, helping to define the ring's pucker. ipb.pt |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns to confirm structural connectivity. | Characteristic fragmentation involving the loss of the methoxymethyl side chain or ring-opening pathways. |

| FT-IR & Raman Spectroscopy | Vibrational modes of functional groups and the molecular skeleton. | Specific frequencies corresponding to the strained azetidine ring vibrations and ether C-O stretching. |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental data, offering a molecular-level understanding of the structure, energetics, and reactivity of this compound.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to model these conformations. nih.gov By calculating the potential energy surface of the molecule as a function of the ring-puckering angle, the most stable conformation and the energy barrier to interconversion can be determined. The four-membered azetidine ring can adopt a puckered structure, and the preferred conformation is influenced by the substituents. nih.gov The presence of the methoxymethyl group at C2 will create steric interactions that influence the equilibrium between different puckered states. These theoretical calculations are consistent with experimental results from X-ray crystallography of similar azetidine-containing compounds. nih.gov

| Conformational Feature | Description | Influence of 2-(Methoxymethyl) Substituent |

|---|---|---|

| Ring Pucker | The non-planar arrangement of the four ring atoms to minimize ring strain. nih.gov | The substituent's steric bulk will favor a puckered conformation where it occupies a pseudo-equatorial position to minimize steric hindrance. |

| Puckering Angle | The dihedral angle that defines the degree of non-planarity. | Calculated via energy minimization to find the lowest energy structure. |

| Energy Barrier | The energy required for the ring to invert from one puckered conformation to another. | Determines the conformational flexibility of the ring at a given temperature. |

Quantum chemical calculations are powerful tools for predicting the chemical reactivity of molecules. For this compound, methods like DFT can be used to calculate various molecular properties that govern its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determine how the molecule interacts with other reagents. thescience.dev For instance, the nitrogen atom's lone pair is expected to be a major contributor to the HOMO, making it the primary site for electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack.

Calculations of electrostatic potential maps can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This provides a clear picture of how this compound would interact with other polar molecules or ions. Such computational models can prescreen potential reactants and predict whether a reaction will occur, guiding synthetic efforts. sciencedaily.com

| Descriptor | Definition | Application to this compound |

|---|---|---|

| HOMO Energy & Distribution | Energy of the highest occupied molecular orbital; indicates nucleophilicity. thescience.dev | Predicts reactivity towards electrophiles, likely centered on the nitrogen atom. |

| LUMO Energy & Distribution | Energy of the lowest unoccupied molecular orbital; indicates electrophilicity. thescience.dev | Predicts reactivity towards nucleophiles, particularly at carbon atoms adjacent to the nitrogen. |

| Electrostatic Potential Map | A 3D map of the electronic charge distribution on the molecule's surface. | Visually identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |

The synthesis of the strained azetidine ring is a significant chemical challenge. clockss.org Computational chemistry plays a vital role in understanding the mechanisms of reactions that form this four-membered ring. Transition state (TS) analysis allows chemists to investigate the high-energy structures that connect reactants to products.

By modeling the reaction pathway for the formation of a 2-substituted azetidine, such as through the cyclization of a suitable precursor, the geometry and energy of the transition state can be calculated. This information is critical for understanding the reaction's kinetics and selectivity. For example, in the intramolecular cyclization to form the ring, calculations can determine why the 4-exo-tet cyclization to form the azetidine is favored over a competing 5-endo-tet cyclization that would form a five-membered ring. semanticscholar.org

DFT calculations can elucidate the regio- and stereoselectivity of these reactions by comparing the activation energies of different possible pathways. semanticscholar.org The results can explain why a particular stereoisomer is formed, which is consistent with experimental findings and provides a quantum mechanical basis for principles like Baldwin's rules for ring closure. semanticscholar.org These computational approaches can help predict which substrates and conditions will be successful in synthesizing azetidines, reducing the need for trial-and-error experimentation. thescience.devsciencedaily.com

| Aspect | Description | Relevance to Azetidine Synthesis |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Lower Ea indicates a faster reaction; comparing Ea for different pathways predicts the major product. |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the reaction energy profile. | Reveals the nature of bond-forming and bond-breaking processes during the cyclization step. |

| Kinetic vs. Thermodynamic Control | Determines whether the product distribution is governed by the lowest energy transition state (kinetic) or the most stable product (thermodynamic). | Explains why the strained four-membered azetidine ring can be formed in preference to more stable alternatives under specific, kinetically controlled conditions. semanticscholar.org |

Future Perspectives in 2 Methoxymethyl Azetidine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has historically presented challenges, often limiting their widespread use. researchgate.net While traditional methods for synthesizing 2-substituted azetidines often rely on the cyclization of linear precursors, future efforts will likely gravitate towards more efficient and atom-economical strategies. researchgate.net

Modern synthetic methods are expanding the accessibility and variety of azetidine derivatives. Promising areas for the synthesis of 2-(methoxymethyl)azetidine include:

Photochemical Reactions : Visible-light-mediated intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing highly functionalized azetidines under mild conditions. researchgate.netnih.gov Adapting these methods, for instance, by using an appropriate imine precursor and methyl vinyl ether, could provide a direct and efficient route to the this compound core.

Catalytic [3+1] Annulations : Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents another innovative strategy. nih.govresearchgate.net This approach could potentially construct the azetidine ring of this compound from simple, readily available starting materials.

Strain-Release Homologation : The reaction of highly strained precursors like 1-azabicyclo[1.1.0]butanes with appropriate reagents can yield diversely substituted azetidines. researchgate.net Exploring the ring-opening of a suitably substituted azabicyclobutane could offer a novel pathway to this compound and its derivatives.

These modern approaches offer significant advantages over classical syntheses, including improved stereoselectivity, broader functional group tolerance, and milder reaction conditions.

| Synthetic Strategy | Potential Precursors for this compound | Key Advantages |

| Aza Paternò-Büchi Reaction | Imine derivative, Methyl vinyl ether | Mild conditions, High functional group tolerance, Use of visible light researchgate.netnih.gov |

| Catalytic [3+1] Annulation | Aliphatic amine, Methoxy-substituted alkyne | Atom economy, Use of simple precursors nih.gov |

| Strain-Release Homologation | Substituted 1-azabicyclo[1.1.0]butane | Access to diverse substitution patterns researchgate.net |

Exploration of Undiscovered Reactivity Patterns

The reactivity of azetidines is largely governed by their significant ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This unique characteristic allows for selective ring-opening reactions under specific conditions, providing access to a variety of functionalized acyclic amines. nih.gov For this compound, several avenues of reactivity warrant further investigation.

Ring-Opening Reactions : The cleavage of the C-N bonds, triggered by electrophilic activation of the nitrogen atom, can lead to highly functionalized amino alcohols. nih.gov The presence of the methoxymethyl substituent at the C2 position could influence the regioselectivity of this ring-opening, potentially favoring cleavage of the N1-C2 bond.

Functionalization of the Azetidine Core : The nitrogen atom of the azetidine ring can be readily functionalized through alkylation, acylation, or arylation. Furthermore, recent advances in C-H activation could enable direct functionalization at the C3 and C4 positions of the ring, providing access to a wide array of novel derivatives.

Reactivity of the Methoxymethyl Side Chain : The ether linkage in the methoxymethyl group offers another site for chemical modification. For example, ether cleavage could yield the corresponding 2-(hydroxymethyl)azetidine, a versatile intermediate for further elaboration.

Future studies should aim to systematically explore these reactivity patterns, which will expand the utility of this compound as a versatile synthetic intermediate.

Expansion of Applications in Chemical Synthesis beyond Current Paradigms

Azetidines are increasingly recognized as "privileged motifs" in drug discovery, as their incorporation into molecules can enhance metabolic stability, improve physicochemical properties, and provide novel three-dimensional structures for interacting with biological targets. lifechemicals.com The compound this compound can serve as a valuable building block in several areas:

Medicinal Chemistry : The this compound scaffold can be elaborated to generate libraries of compounds for screening against various biological targets. Its unique structure can act as a proline bioisostere or be used to introduce conformational constraints in peptide mimics. nih.gov

Materials Science : Azetidines can be used as monomers in ring-opening polymerizations to produce polyamines with unique properties. rsc.org The methoxymethyl substituent could impart specific characteristics, such as increased hydrophilicity or altered solubility, to the resulting polymers.

Catalysis : Chiral azetidine derivatives have been employed as ligands in asymmetric catalysis. researchgate.net The synthesis of enantiomerically pure (R)- and (S)-2-(methoxymethyl)azetidine could lead to the development of new catalysts for a range of stereoselective transformations.

The development of efficient synthetic routes and a deeper understanding of its reactivity will undoubtedly spur the application of this compound in creating novel and functional molecules.

Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry are becoming increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

Key green chemistry strategies applicable to azetidine synthesis include: